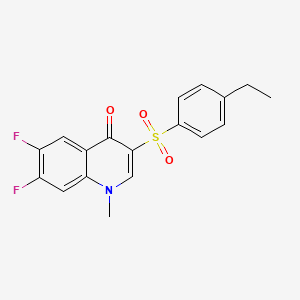

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

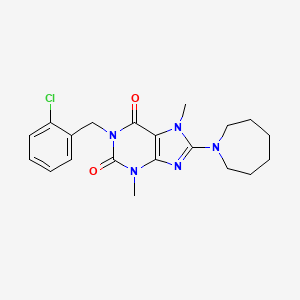

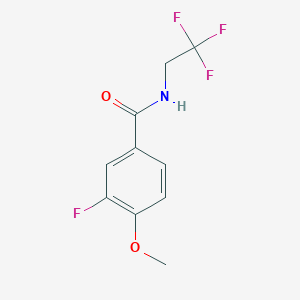

“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound has been studied for its potential as a non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 is a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Synthesis Analysis

The synthesis of this compound involves the design and biological evaluation of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives . The exact synthetic route for this specific compound is not provided in the available literature.Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an oxadiazole ring and a pyrrolidinyl group . The oxadiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms . The pyrrolidinyl group is a five-membered ring containing four carbon atoms and one nitrogen atom .Aplicaciones Científicas De Investigación

Molecular Structure and Non-Covalent Interactions

A study by Sharma et al. (2019) on a series of 1,2,4-oxadiazole derivatives, including compounds with structures related to the query compound, focused on the role of lone pair-π interaction and halogen bonding in crystal packing. The research highlighted how these non-covalent interactions contribute to the stabilization of molecular conformations and the formation of supramolecular architectures. The detailed supramolecular structural analysis provided insights into the quantitative contribution of atom-atom contacts toward the solid-state architectures, emphasizing the significance of these interactions in molecular design and engineering (Sharma, Mohan, Gangwar, & Chopra, 2019).

Synthesis and Antimicrobial Activity

Kumar et al. (2012) synthesized a series of compounds, including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, and screened them for antimicrobial activity. These compounds, bearing resemblance to the query compound in terms of containing heterocyclic moieties and potential functional groups for biological activity, showed promising results against various microbial strains. The presence of methoxy groups in some of these compounds significantly enhanced their antimicrobial effectiveness (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Biological Evaluation and Drug Design

Further exploration of related compounds has been conducted in terms of their potential as bioactive molecules. For instance, the design, synthesis, and biological evaluation of derivatives as sodium channel blockers and anticonvulsant agents have been reported. Such studies emphasize the utility of structural analogs in the development of therapeutic agents, indicating a potential research application avenue for the compound (Malik & Khan, 2014).

Computational and Theoretical Studies

Theoretical and computational studies, such as those involving density functional theory (DFT), have been employed to analyze similar compounds. These studies provide a deeper understanding of the physicochemical properties, molecular electrostatic potential, and frontier molecular orbitals, facilitating the prediction of reactivity and interaction patterns of such molecules. The synthesis, crystal structure, and DFT study of related compounds offer valuable insights into their electronic structure and potential applications in materials science and medicinal chemistry (Huang et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure . These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2/c15-14(16,17)11-3-1-9(2-4-11)13(21)20-6-5-10(7-20)12-18-8-22-19-12/h1-4,8,10H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHRHCDXVSUSLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2798272.png)

![Methyl 3-(2-methoxyethyl)-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate](/img/structure/B2798273.png)

![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2798278.png)

![1-[4-(Benzyloxy)benzoyl]piperazine hydrochloride](/img/structure/B2798288.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2798290.png)

![N-Ethyl-4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2798293.png)